molecular formula C19H27ClO2 B1669245 Clostebol CAS No. 1093-58-9

Clostebol

Cat. No.: B1669245
CAS No.: 1093-58-9
M. Wt: 322.9 g/mol
InChI Key: KCZCIYZKSLLNNH-FBPKJDBXSA-N

Description

Clostebol (4-chloro-17β-hydroxy-androst-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. Its molecular formula is C₁₉H₂₇ClO₂, with a molecular weight of 322.869 . The substitution of a chlorine atom at the C4 position reduces androgenic activity while retaining anabolic properties, making it historically relevant in dermatology and ophthalmology for topical treatments (e.g., wound healing and anti-inflammatory applications) . This compound is metabolized into sulfated derivatives (e.g., this compound-M1 and M2), which are detectable in urine for extended periods via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Preparation Methods

Structural Characteristics of Clostebol

This compound’s molecular framework retains the tetracyclic steroid nucleus but introduces a chlorine atom at the C4 position, altering electronic distribution and steric interactions. X-ray diffraction studies of this compound acetate (4-chlorotestosterone acetate) reveal a planar A-ring with a conjugated enone system (C3=O, C4=C5) stabilized by resonance. The chlorination at C4 shortens the C4–C5 bond to 1.337 Å compared to 1.501 Å in testosterone, while the Cl1–C4 bond measures 1.747 Å. These structural modifications reduce hepatic metabolism, prolonging the compound’s half-life.

Comparative Structural Analysis

Table 1 contrasts this compound’s bond lengths and angles with those of testosterone and related steroids, highlighting the effects of chlorination:

Bond/Angle This compound Acetate Testosterone
C4–C5 1.337 Å 1.501 Å
Cl1–C4 1.747 Å
C3=O 1.212 Å 1.215 Å
C17–O (acetate) 1.338 Å

The chlorine atom’s electronegativity induces a dipole moment across the A-ring, increasing solubility in polar aprotic solvents like dimethylformamide (DMF). This property influences reaction kinetics during synthesis, particularly in nucleophilic substitutions at C17.

Synthesis Methods

Direct Chlorination of Testosterone

The canonical synthesis route involves electrophilic chlorination of testosterone at C4. Camerino et al. (1956) first demonstrated this using chlorine gas in dioxane at −10°C, achieving 68% yield. The reaction proceeds via a cyclic chloronium ion intermediate, with stereoselectivity favoring β-face attack due to A-ring puckering. Subsequent acetylation at C17 with acetic anhydride in pyridine yields this compound acetate, a prodrug with enhanced oral bioavailability.

Critical parameters include:

  • Temperature control : Excess heat promotes dichlorination at C4 and C6.
  • Solvent choice : Dioxane stabilizes the chloronium intermediate better than diethyl ether.
  • Stoichiometry : A 1.05:1 molar ratio of Cl₂ to testosterone minimizes byproducts.

Propionate Ester Synthesis

Kirk et al. (1956) developed a two-step protocol for this compound propionate (C22H31ClO3):

  • Chlorination : Testosterone reacts with chlorine in dioxane/propionic acid (4:1 v/v) at −15°C for 6 hours.
  • Esterification : The C17 hydroxyl group undergoes nucleophilic acyl substitution with propionyl chloride in pyridine, achieving 89% esterification efficiency.

This method’s advantage lies in the propionate group’s slower hydrolysis rate compared to acetate, extending intramuscular release kinetics. However, the propionic acid solvent introduces risks of C3 ketone reduction, requiring strict anhydrous conditions.

Analytical Challenges in Synthesis Verification

Metabolite Oxidation Artifacts

Enzymatic hydrolysis with Helix pomatia preparations during urine screening converts 3α-OH-4-ene metabolites (e.g., 4-chloro-4-androsten-3α-ol-17-one) into 3-oxo-4-ene derivatives like this compound itself. This artifactually inflates this compound concentrations by 22–37% in GC-MS assays unless heat-inactivated enzymes or β-glucuronidase-specific kits are used.

Chromatographic Resolution

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods now achieve baseline separation of this compound from isomers using a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in acetonitrile/water (65:35). Key transitions monitored include m/z 343.1 → 97.0 (quantifier) and 343.1 → 109.0 (qualifier), with a limit of detection (LOD) of 0.3 ng/mL in bovine urine.

Regulatory and Industrial Considerations

The European Commission banned this compound acetate in livestock farming in 1986 due to risks of bioaccumulation and hepatotoxicity. Current pharmaceutical applications are restricted to topical formulations (e.g., this compound acetate ointments for dermatitis), where first-pass metabolism minimizes systemic exposure.

Industrial synthesis adheres to Good Manufacturing Practice (GMP) guidelines requiring:

  • In-process controls : HPLC purity checks after chlorination (≥98% by area).
  • Residual solvent limits : Dioxane < 380 ppm, pyridine < 200 ppm.
  • Isomer profiling : Δ4- vs Δ5-isomer ratio < 0.1% via chiral chromatography.

Chemical Reactions Analysis

Clostebol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include chlorine gas for chlorination, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The major products formed from these reactions include this compound acetate and other esterified forms of this compound .

Scientific Research Applications

Therapeutic Applications

Clostebol is primarily utilized in dermatological and ophthalmological treatments. Its applications include:

  • Topical Treatment : this compound acetate is commonly used in creams and ointments for treating skin conditions such as abrasions, ulcers, and radiation dermatitis. For instance, Trofodermin®, which contains this compound acetate and neomycin sulfate, is frequently prescribed for wound care in Italy .
  • Ophthalmological Use : It has been applied in eye medications to manage various ocular conditions due to its anti-inflammatory properties .

Metabolic Pathways and Detection

The metabolism of this compound is crucial for understanding its detection in doping tests. Research has identified multiple metabolites of this compound, which can be detected in urine samples following administration. Key findings include:

  • Metabolite Identification : Studies have reported the identification of up to 16 sulfate metabolites of this compound, with some detectable for over 10 days post-administration . Notably, metabolite S1a (4-chloro-5α-androst-3β-ol-17-one 3β-sulfate) has shown prolonged detectability, enhancing the ability to monitor for misuse .
  • Analytical Techniques : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to improve the sensitivity of this compound detection in urine samples. These methods allow for the identification of both glucuronide and sulfate conjugates, providing a comprehensive profile of this compound metabolism .

This compound in Sports Doping

The use of this compound in sports raises significant concerns regarding doping practices. Its anabolic properties make it attractive to athletes seeking performance enhancement. Key points include:

  • Prohibition by Regulatory Bodies : this compound is included on the World Anti-Doping Agency's list of prohibited substances due to its potential for misuse in competitive sports .
  • Contamination Cases : Incidents of accidental contamination have been documented, where athletes tested positive for this compound metabolites after exposure to topical medications or through sexual contact with individuals using this compound-containing products . These cases highlight the complexities surrounding doping regulations and athlete culpability.

Case Studies

Several case studies illustrate the implications of this compound use in sports:

  • Case Study 1 : An athlete tested positive for this compound metabolites after using Trofodermin® cream for a skin condition. The detection was attributed to the transdermal application of the medication, which led to significant urinary excretion of metabolites over an extended period .
  • Case Study 2 : Another study examined contamination through sexual intercourse, where trace amounts of this compound were found in an athlete's urine after contact with a partner using a medication containing the steroid .

These case studies emphasize the need for clear guidelines regarding unintentional doping and highlight the challenges faced by regulatory bodies in distinguishing between intentional and accidental use.

Data Table: this compound Metabolites Overview

Metabolite NameTypeDetectability DurationMethod of Detection
S1aSulfateUp to 31 daysLC-MS/MS
M1GlucuronideUp to 14 daysGC-MS/MS
M2GlucuronideVariesLC-MS/MS
M5SulfateVariesLC-MS/MS

Comparison with Similar Compounds

Clostebol belongs to the class of 4-chloro testosterone derivatives . Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Structural Features Medical Use Anabolic:Androgenic Ratio Detection in Sports
This compound 4-chloro, 17β-hydroxy Topical (dermatology/ophthalmology) ~6:1 Urinary metabolites (M1, M2) via GC-MS/LC-MS/MS
Turinabol (4-Chlorodehydromethyltestosterone) 4-chloro, 17α-methyl, Δ1 double bond None (developed for performance enhancement) ~6:1 Long-term metabolites (weeks) via GC-MS
Testosterone No substitutions Hormone replacement therapy 1:1 Testosterone/epitestosterone ratio
Mesterolone 1α-methyl, 5α-reduced Hypogonadism, male infertility 1:1 Urinary glucuronides via LC-MS/MS

Key Differences :

  • Turinabol combines the 4-chloro group of this compound with a 17α-methyl group (enhancing oral bioavailability) and a Δ1 double bond (increasing anabolic potency) .
  • Testosterone lacks halogenation, resulting in higher androgenic activity.
  • Mesterolone ’s 1α-methyl and 5α-reduction reduce hepatic metabolism, favoring androgenic effects .

Functional Analogues

  • Meldonium : Although structurally unrelated (a carnitine analogue), meldonium shares similarities with this compound in detection controversies, as both have been linked to inadvertent exposure in athletes .
  • Stanozolol: A 17α-methylated steroid with a pyrazole group, stanozolol has higher oral bioavailability and a longer detection window than this compound due to slower metabolism .

Pharmacokinetic and Detection Profiles

  • This compound Acetate : The esterified form (C₂₁H₂₉ClO₃) prolongs half-life for transdermal use but is rapidly hydrolyzed to this compound in vivo. Detection thresholds are as low as 2 μg/L in urine, raising concerns about accidental contamination via shared topical products .
  • Turinabol : Its 17α-methyl group allows oral administration, but metabolites like 4-chloro-1,4-androstadienedione persist in urine for weeks .
  • This compound vs. Nandrolone: Unlike nandrolone (19-nor structure), this compound’s 4-chloro group produces distinct sulfate metabolites, detectable for up to 31 days post-administration .

Contamination Risks

This compound’s presence in dermatological creams (e.g., Trofodermin) has led to numerous adverse analytical findings (AAFs) in athletes, even at trace levels (<2 μg/L). Studies confirm that transdermal transfer (e.g., through sexual contact or shared equipment) can trigger positive tests . This contrasts with Turinabol, which is rarely implicated in contamination cases due to its lack of approved medical use .

Biological Activity

Clostebol, a synthetic anabolic androgenic steroid (AAS) derived from testosterone, has garnered attention for its potential use in sports doping and its metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolism, detection in biological fluids, and implications for doping control.

Chemical Structure and Properties

This compound is chemically known as 4-chloro-17β-hydroxyandrost-4-en-3-one. Its structural modification from testosterone involves the addition of a chlorine atom at the C4 position, which enhances its anabolic properties while reducing androgenic effects. This modification is critical in understanding its biological activity and metabolic pathways.

Metabolism of this compound

This compound undergoes extensive metabolism in humans, primarily involving phase I and phase II metabolic processes.

  • Phase I Metabolism : This includes the reduction and hydroxylation of this compound, leading to various metabolites. Key metabolites include:
    • M1 (4-chloro-androst-4-en-3α-ol-17-one) : The primary metabolite detected in urine.
    • M2-M4 : Other metabolites excreted mainly as glucuronides.
  • Phase II Metabolism : This involves conjugation reactions, primarily sulfation and glucuronidation. Notably, this compound sulfate metabolites have been identified as long-term markers for detection in doping controls.

Table 1: Summary of this compound Metabolites

MetaboliteStructureExcretion RouteDetectability Duration
M14-chloro-androst-4-en-3α-ol-17-oneGlucuronideUp to 10 days
M2UnknownGlucuronideVaries
M54-chloro-5-androstan-3β-ol-17-oneSulfateUp to 14 days
S1aSulfate conjugateSulfateUp to 31 days

Detection in Biological Fluids

The detection of this compound and its metabolites has been extensively studied due to its implications in sports doping. Various studies have demonstrated that this compound can be absorbed transdermally and can result in detectable levels of metabolites in urine after single or repeated exposures.

Case Studies

  • Transdermal Application Study : A study involving controlled transdermal application of this compound acetate showed that metabolites could be detected in urine for over ten days post-exposure. The maximum concentration of M1 reached up to 40 ng/ml at peak levels .
  • Incidental Contamination Study : Research indicated that incidental contamination through sexual intercourse could lead to detectable levels of this compound metabolites in urine. In one experiment, males applying this compound topically had urine concentrations reaching up to 22 μg/L shortly after exposure .
  • Long-Term Excretion Study : In a study involving oral administration of this compound to healthy volunteers, several sulfate metabolites were detected over extended periods, with some remaining detectable for up to 31 days .

Implications for Doping Control

The presence of this compound in athletes raises significant concerns regarding unintentional doping due to environmental exposure or incidental contact. The findings suggest that stringent testing protocols are necessary to differentiate between intentional misuse and accidental exposure.

Recommendations for Testing Protocols

To mitigate false positives due to incidental exposure, the following measures are recommended:

  • Establish clear thresholds for metabolite detection.
  • Utilize advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate identification of metabolites.
  • Conduct larger studies to better understand individual variability in metabolism and excretion patterns.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Clostebol and its metabolites in biological samples?

To detect this compound and its metabolites (e.g., 4-chloro-androst-4-en-17α-ol-3-one), researchers should employ gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) . Key methodological steps include:

  • Sample preparation : Hydrolysis of glucuronide conjugates in urine via β-glucuronidase, followed by solid-phase extraction (SPE) to isolate analytes .
  • Derivatization : For GC-MS/MS, silylation (e.g., MSTFA) improves volatility and detection sensitivity .
  • Instrument parameters : Optimize collision energy and transition ions (e.g., m/z 123 for this compound acetate) for selective reaction monitoring (SRM).
  • Validation : Establish limits of detection (LOD: 0.05–0.1 ng/mL) and quantification (LOQ: 0.15–0.3 ng/mL) with recovery rates ≥85% .
Parameter GC-MS/MS LC-MS/MS
LOD (ng/mL) 0.10.05
LOQ (ng/mL) 0.30.15
Recovery (%) 85–9288–95
Runtime (min) 25–3010–15

Q. How can researchers differentiate intentional this compound use from accidental exposure in clinical studies?

  • Metabolite profiling : Measure the ratio of this compound to its epimeric metabolites. Accidental exposure via topical creams (e.g., Trofodermin®) may show lower metabolite concentrations compared to oral/intramuscular administration .
  • Pharmacokinetic studies : Conduct controlled trials to compare urinary excretion patterns after topical application vs. systemic administration.
  • Excipient analysis : Detect preservatives or stabilizers (e.g., neomycin sulfate) specific to commercial creams in biological samples .

Q. What structural features of this compound contribute to its anabolic activity?

this compound’s 4-chloro substitution on the steroid nucleus reduces hepatic metabolism and androgen receptor binding while retaining anabolic effects. X-ray crystallography reveals:

  • Ring conformations : Chair (B, C rings) and envelope (D ring) conformations stabilize hydrophobic interactions with muscle tissue receptors .
  • Hydrogen bonding : Weak C–H⋯O interactions in the crystal lattice may influence bioavailability .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound pharmacokinetic data across demographic groups?

  • Population pharmacokinetic modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates.
  • Meta-analysis : Follow PRISMA guidelines to pool data from heterogeneous studies, adjusting for covariates (e.g., age, BMI) and assessing publication bias .
  • Dose-response stratification : Conduct subgroup analyses to identify genetic polymorphisms (e.g., CYP3A4 variants) affecting metabolism .

Q. What methodologies enable precise quantification of this compound’s receptor binding affinity?

  • Radioligand binding assays : Use AR-transfected HEK293 cells with [³H]-testosterone to measure competitive displacement (IC₅₀ values).
  • Surface plasmon resonance (SPR) : Immobilize androgen receptors on biosensor chips to calculate association/dissociation rates (kₐ, kₐ) .
  • Molecular docking : Compare binding energies of this compound vs. testosterone derivatives using AutoDock Vina and homology models of the ligand-binding domain .

Q. How can researchers design studies to assess this compound’s transdermal absorption from topical medications?

  • In vitro permeation tests (IVPT) : Use Franz diffusion cells with human skin explants. Apply Trofodermin® cream and quantify this compound acetate in receptor fluid via LC-MS/MS .
  • Comparative excretion studies : Measure urinary metabolites in volunteers after controlled topical vs. oral administration.
  • Mass balance analysis : Use radiolabeled [¹⁴C]-Clostebol acetate to track dermal absorption and systemic distribution .

Q. What experimental approaches optimize this compound stability studies under varying storage conditions?

  • Forced degradation : Expose this compound to heat (40–60°C), UV light, and acidic/alkaline buffers. Monitor degradation products (e.g., 4-chloro-androstenedione) via HPLC-DAD .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at standard storage temperatures (2–8°C) .

Q. How can meta-analyses resolve contradictions in this compound’s anabolic-to-androgenic ratio (AAR) across studies?

  • Standardize AAR measurement : Use Hershberger assay (rat levator ani muscle vs. seminal vesicles) or in vitro reporter gene assays.
  • Quality assessment : Apply GRADE criteria to evaluate bias in included studies, prioritizing blinded, randomized designs .
  • Sensitivity analysis : Exclude outlier studies and re-calculate pooled effect sizes using random-effects models .

Note on Ethical Compliance :
When designing human studies, ensure protocols adhere to WADA guidelines and local ethics committees. Include informed consent forms detailing risks of accidental doping positives due to this compound’s presence in medications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCIYZKSLLNNH-FBPKJDBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046192
Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093-58-9
Record name Clostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clostebol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clostebol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clostebol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clostebol
Reactant of Route 2
Clostebol
Reactant of Route 3
Clostebol
Reactant of Route 4
Clostebol
Reactant of Route 5
Clostebol
Reactant of Route 6
Clostebol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.